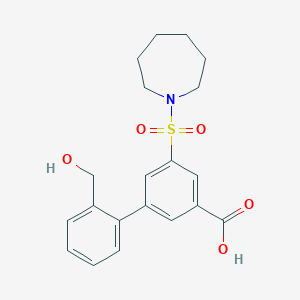
N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide, commonly known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPTA belongs to the class of compounds known as α2-adrenergic receptor agonists and has been studied for its effects on the central nervous system.
Mecanismo De Acción
MPTA acts as an agonist for α2-adrenergic receptors in the brain and spinal cord. Activation of these receptors leads to a decrease in the release of neurotransmitters such as norepinephrine and dopamine, resulting in a sedative and anxiolytic effect. MPTA has also been shown to modulate the activity of the opioid system, which may contribute to its analgesic and anti-addictive properties.
Biochemical and Physiological Effects:
Studies have shown that MPTA can decrease heart rate and blood pressure in animal models, indicating a potential role in the treatment of hypertension. MPTA has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. Additionally, MPTA has been shown to modulate the release of hormones such as cortisol, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPTA in lab experiments is its high potency and selectivity for α2-adrenergic receptors, which allows for precise manipulation of the receptor system. However, MPTA has a relatively short half-life and may require frequent dosing in experiments. Additionally, MPTA has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well established.
Direcciones Futuras
Future research on MPTA may focus on its potential use in the treatment of neurological disorders such as anxiety, depression, and pain. Additionally, further studies may investigate the role of MPTA in modulating the opioid system and its potential use in the treatment of opioid addiction. Studies may also investigate the safety and efficacy of MPTA in clinical settings and its potential use in combination with other therapeutic agents.
Métodos De Síntesis
MPTA can be synthesized using a multi-step process involving the reaction of 2,3,4-trifluoroacetophenone with 1-methyl-2-pyridin-2-ylethylamine. The resulting intermediate is then reacted with N-methylchloroacetamide to yield MPTA.
Aplicaciones Científicas De Investigación
MPTA has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and pain. It has been shown to have anxiolytic and sedative effects in animal models, as well as analgesic properties. MPTA has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Propiedades
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylpropan-2-yl)-2-(2,3,4-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O/c1-11(9-13-5-3-4-8-21-13)22(2)15(23)10-12-6-7-14(18)17(20)16(12)19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFVSNHPLKDKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N(C)C(=O)CC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)

![N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5297197.png)

![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)
![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)
![2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5297248.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5297250.png)
![4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5297257.png)
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5297267.png)
![methyl 3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5297270.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5297284.png)
![4-butoxy-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5297292.png)